Ozagrel is a pharmaceutical compound known for its antithrombotic properties. It has been extensively studied for its effects on various biological systems, particularly its role as a thromboxane A2 (TXA2) synthase inhibitor. Thromboxane A2 is a compound that plays a significant role in platelet aggregation and vasoconstriction, and by inhibiting its synthesis, ozagrel has potential therapeutic applications in conditions where these processes are detrimental, such as thrombosis, vascular dementia, and other inflammatory diseases2467910.
Ozagrel functions primarily by inhibiting the enzyme thromboxane A2 synthase, which is responsible for the production of TXA2 from prostaglandin H2. This inhibition leads to a decrease in TXA2 levels, which in turn reduces platelet aggregation and vasoconstriction. The drug has been shown to have a reversible mixed-type inhibition effect on enzymes such as mushroom tyrosinase, indicating that it can bind to the enzyme-substrate complex and alter its activity1. Additionally, ozagrel and its metabolites have been observed to interact with hepatic microsomal drug-metabolizing enzymes, suggesting a broader impact on liver function and drug metabolism38. In models of acetaminophen-induced liver injury and oleic acid-induced lung injury, ozagrel has demonstrated protective effects, likely due to its anti-inflammatory properties45.
Ozagrel has shown promise in the treatment of vascular dementia (VaD) and vascular cognitive impairment and dementia (VCID). Studies using rat models of bilateral common carotid artery occlusion and hyperhomocysteinemia-induced VCID have demonstrated that ozagrel can improve endothelial dysfunction, learning, memory, and reduce biochemical and histopathological alterations associated with these conditions26.
In the context of liver injury, ozagrel has been found to alleviate damage caused by an overdose of acetaminophen in mice, reducing mortality, serum alanine aminotransferase levels, and hepatic necrosis4. Similarly, in guinea pigs with oleic acid-induced lung injury, ozagrel decreased the accumulation of leukocytes and the expression of chemokines, suggesting its potential in preventing acute lung injury5.
Ozagrel has been explored for its therapeutic and prophylactic applications in preeclampsia, a pregnancy complication characterized by high blood pressure and proteinuria. Preliminary reports indicate that ozagrel can improve maternal symptoms and may prevent the occurrence of preeclampsia, warranting further investigation7.
In models of stroke and cerebral ischemia, ozagrel has been shown to reduce the area and volume of cortical infarction, suppress neurologic deficits, and improve motor coordination and locomotor activity after ischemic events. These effects are attributed to ozagrel's ability to modulate TXA2 and prostaglandin I2 (PGI2) levels, thereby preserving cerebral blood flow910.
CAS No.: 1334714-66-7
CAS No.: 529-44-2
CAS No.: 5875-50-3
CAS No.: 802855-66-9
CAS No.: 282727-46-2
CAS No.: 163594-75-0